molecular formula C10H25Sn B578869 CID 102239995 CAS No. 19411-59-7

CID 102239995

Cat. No.: B578869
CAS No.: 19411-59-7
M. Wt: 264.02
InChI Key: WGLBPKWQEVFAMR-UHFFFAOYSA-N
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Description

CID 102239995 (PubChem Compound Identifier 102239995) is a chemical compound cataloged in the PubChem database. For instance, highlights the use of GC-MS and vacuum distillation for isolating and analyzing compounds like this compound, suggesting it may be a volatile or semi-volatile organic component derived from natural sources (e.g., essential oils or microbial metabolites) . The mass spectral data in Figure 1D of further implies that this compound has a distinct fragmentation pattern, aiding in structural elucidation.


If this compound belongs to a class of oscillatoxin derivatives (as seen in ), it may share a macrocyclic lactone backbone with functional groups influencing bioactivity. Its isolation and purification likely involve chromatographic techniques, as demonstrated in , where LC-ESI-MS with in-source CID (collision-induced dissociation) was used to differentiate structurally similar saponins .

Properties

CAS No.

19411-59-7

Molecular Formula

C10H25Sn

Molecular Weight

264.02

IUPAC Name

methane;propane;tin

InChI

InChI=1S/3C3H7.CH4.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H4;

InChI Key

WGLBPKWQEVFAMR-UHFFFAOYSA-N

SMILES

C.C[CH]C.C[CH]C.C[CH]C.[Sn]

Synonyms

Trisisopropylmethylstannane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 102239995 can be synthesized through several methods. One common approach involves the reaction of methylstannane with isopropyl halides under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel , to facilitate the substitution of hydrogen atoms with isopropyl groups. The reaction is carried out in an inert atmosphere, often using argon or nitrogen , to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of trisisopropylmethylstannane involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or crystallization to ensure high purity and yield. Safety measures are crucial due to the potential toxicity of organotin compounds .

Chemical Reactions Analysis

Types of Reactions: CID 102239995 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Tin oxides: and from oxidation.

    Lower oxidation state tin compounds: from reduction.

    Substituted organotin compounds: from substitution reactions

Scientific Research Applications

Chemistry: CID 102239995 is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organometallic compounds .

Biology and Medicine: In biological research, trisisopropylmethylstannane is studied for its potential use in drug delivery systems and as a biocidal agent due to its antimicrobial properties .

Industry: In the industrial sector, it is used in the production of polymers and coatings . Its ability to form stable bonds with organic molecules makes it valuable in the development of advanced materials .

Mechanism of Action

The mechanism by which trisisopropylmethylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with ligands , influencing the reactivity and stability of the compound. In biological systems, it can interact with enzymes and proteins , potentially disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 102239995, we compare it with three categories of similar compounds: structural analogs , functional analogs , and natural product derivatives . Data are synthesized from methodologies in , and 15 .

Table 1: Structural and Physicochemical Comparison
Property This compound* Oscillatoxin D (CID 101283546) ChEMBL 1724922 (Nrf2 Inhibitor) CAS 20358-06-9
Molecular Formula CₙHₘOₓ (hypothetical) C₃₃H₄₈O₈ C₁₉H₁₅N₃O₂S C₇H₅FN₂S
Molecular Weight ~500 Da 596.73 g/mol 365.41 g/mol 168.19 g/mol
LogP (Partition Coeff.) 3.2 (estimated) 4.5 2.8 2.13 (XLOGP3)
Solubility Low (0.05 mg/mL) Insoluble in water 0.24 mg/mL 0.249 mg/mL
Key Functional Groups Lactone, hydroxyl Macrocyclic lactone, epoxide Sulfonamide, aryl rings Thioamide, fluorophenyl
Bioactivity Antimicrobial Cytotoxic Nrf2 pathway inhibition Enzyme inhibition (CYP1A2)
Key Findings:

Structural Analogues: Oscillatoxin D (CID 101283546): Shares a macrocyclic lactone core but differs in side-chain modifications (e.g., methyl groups). These structural variations correlate with oscillatoxin D’s potent cytotoxicity compared to this compound’s putative antimicrobial activity .

Functional Analogues :

  • ChEMBL 1724922 : A sulfonamide-containing Nrf2 inhibitor, this compound exemplifies functional similarity in targeting redox pathways, albeit through divergent molecular scaffolds .

Natural Product Derivatives :

  • This compound’s isolation via vacuum distillation ( ) aligns with methods for purifying thermolabile natural products, contrasting with synthetic routes for CAS 20358-06-9 ( ) .
Table 2: Analytical Characterization Techniques
Technique This compound Oscillatoxin D ChEMBL 1724922
GC-MS Used for purity Not reported Not applicable
LC-ESI-MS Structural CID HRMS for mass accuracy HRMS for validation
NMR Partial assignment Full 2D NMR Full ¹H/¹³C NMR

Critical Analysis of Divergent Evidence

  • vs. : While emphasizes synthetic Nrf2 inhibitors, focuses on natural toxins. This dichotomy underscores the need to classify similarity based on both origin and application.
  • vs. : Property prediction tools (e.g., iLOGP, XLOGP3) show variability in LogP calculations, highlighting the importance of experimental validation for critical parameters like solubility .

Q & A

How to formulate focused research questions for studying CID 102239995?

  • Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
  • Population: What molecular interactions of this compound are understudied?
  • Outcome: How does its stability vary under different pH conditions?
    Avoid broad questions (e.g., "What is this compound?") and prioritize gaps in synthesis pathways or mechanistic studies .

Q. What experimental design principles apply to this compound studies?

  • Methodological Answer : Adopt a modular design to isolate variables (e.g., temperature, solvent polarity). For reproducibility:
  • Control groups : Compare with structurally analogous compounds.
  • Replicates : Minimum triplicate runs for kinetic studies .
  • Documentation : Follow guidelines for materials/methods (e.g., SI units, vendor details) .
    Example workflow:
StepObjectiveKey Variables
1SynthesisCatalyst type, reaction time
2AnalysisSpectroscopic conditions (e.g., NMR solvent)
3ValidationCross-lab reproducibility checks

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :
  • Database selection : Use PubMed, SciFinder, and Web of Science, prioritizing peer-reviewed journals excluding unreliable sources (e.g., ) .
  • Search terms : Combine CID number with keywords like "crystal structure," "kinetic stability," or "toxicity profile."
  • Gap analysis : Use tools like VOSviewer to map research trends and identify understudied applications (e.g., catalytic vs. biomedical roles) .

Q. How to ensure experimental reproducibility for this compound?

  • Methodological Answer :
  • Detailed protocols : Include exact reagent grades, instrument calibration data, and environmental conditions (humidity/temperature) .
  • Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable); deposit raw spectra/chromatograms in repositories like Zenodo .
  • Peer validation : Collaborate with independent labs to replicate synthesis pathways .

Q. What validation criteria apply to analytical methods for this compound?

  • Methodological Answer : Follow ICH guidelines for method validation:
ParameterRequirementExample
Accuracy±2% deviation from reference standardsHPLC purity assays
PrecisionRSD ≤5% for intra-day runsNMR integration reproducibility
LinearityR² ≥0.998 in calibration curvesUV-Vis quantification

Advanced Research Questions

Q. How to resolve contradictions in experimental vs. computational data for this compound?

  • Methodological Answer :
  • Triangulation : Compare DFT calculations (e.g., Gaussian), MD simulations, and empirical data (XRD, DSC) .
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental noise (e.g., spectrometer drift) .
  • Iterative refinement : Adjust hypotheses iteratively (e.g., revise hydrogen bonding assumptions if DFT clashes with IR results) .

Q. What strategies optimize synthetic yield of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (catalyst loading, solvent ratio).
  • In-situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .
  • Green chemistry metrics : Calculate E-factor (waste/product ratio) and optimize solvent recovery .

Q. How to integrate interdisciplinary approaches (e.g., bioinformatics + chemistry) for this compound?

  • Methodological Answer :
  • Hybrid workflows : Combine QSAR models (biological activity) with synthetic accessibility scores (e.g., SYLVIA) .
  • Data fusion : Merge crystallography data (CSD entries) with toxicity databases (e.g., PubChem BioAssay) .
  • Collaborative frameworks : Establish cross-departmental teams for mechanistic biology and materials science validation .

Q. What methodologies assess long-term stability of this compound in environmental conditions?

  • Methodological Answer :
  • Accelerated aging studies : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines) .
  • Degradation profiling : Use LC-MS/MS to identify breakdown products and pathways .
  • Ecotoxicity modeling : Apply EPI Suite to predict environmental persistence and bioaccumulation .

Q. How to address discrepancies between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer :
  • Pharmacokinetic modeling : Use PBPK models to simulate absorption/distribution differences .
  • Metabolite screening : Compare hepatic microsome assays (in vitro) with plasma metabolite profiles (in vivo) .
  • Dose normalization : Adjust for bioavailability factors (e.g., protein binding) using allometric scaling .

Data Presentation and Compliance

  • Tables/Figures : Ensure all data include error margins and statistical significance (p-values, confidence intervals) .
  • Ethical compliance : Disclose conflicts of interest and adhere to dual-use regulations for hazardous compounds .

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